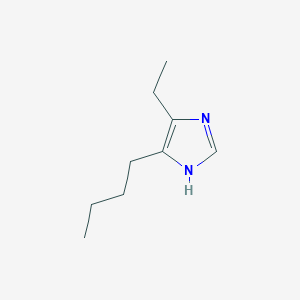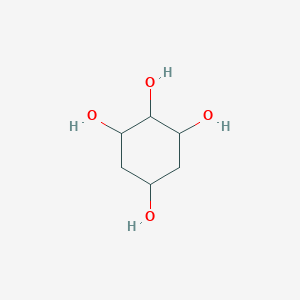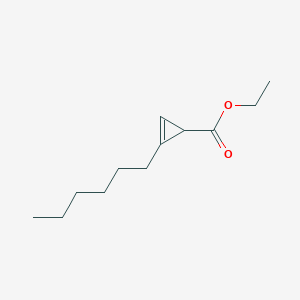![molecular formula C41H34N2O4 B14263828 Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate CAS No. 189084-28-4](/img/no-structure.png)
Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate is a complex organic compound that features anthracene moieties. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, making it a valuable component in various applications, particularly in the field of organic electronics and photonics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate typically involves the reaction of anthracene-9-carbaldehyde with a suitable diamine, followed by further functionalization. One common method involves the use of Suzuki coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve large-scale Suzuki coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
化学反应分析
Types of Reactions
Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate has several scientific research applications:
Organic Electronics: The compound’s photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemosensors: Its ability to interact with metal ions makes it useful in the development of chemosensors for detecting metal ions like Zn²⁺ and Cu²⁺.
Fluorescent Probes: The compound can be used as a fluorescent probe in biological imaging due to its strong fluorescence.
相似化合物的比较
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate is unique due to its dual anthracene moieties and the presence of nitrile groups, which enhance its photophysical properties and make it versatile for various applications. Compared to other anthracene derivatives, this compound offers a balance of stability and reactivity, making it suitable for advanced material science applications .
属性
| 189084-28-4 | |
分子式 |
C41H34N2O4 |
分子量 |
618.7 g/mol |
IUPAC 名称 |
bis(anthracen-9-ylmethyl) 2,2-bis(3-cyanopropyl)propanedioate |
InChI |
InChI=1S/C41H34N2O4/c42-23-11-9-21-41(22-10-12-24-43,39(44)46-27-37-33-17-5-1-13-29(33)25-30-14-2-6-18-34(30)37)40(45)47-28-38-35-19-7-3-15-31(35)26-32-16-4-8-20-36(32)38/h1-8,13-20,25-26H,9-12,21-22,27-28H2 |
InChI 键 |
IHSOAEZTIYZROX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COC(=O)C(CCCC#N)(CCCC#N)C(=O)OCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)

![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)

![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)

![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
